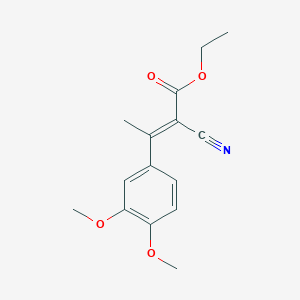

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a chemical compound with the linear formula C15H17NO4 . It has a molecular weight of 275.307 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación

Crystal Packing and Molecular Interactions

Research has shown that Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives engage in unique molecular interactions within crystal structures, such as N⋯π and O⋯π interactions, rather than traditional hydrogen bonding. These interactions contribute to the formation of complex crystal packing structures, providing insights into the design of molecular materials with desired physical properties (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis and Characterization

The synthesis and structural analysis of compounds related to Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate have been extensively studied. For instance, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate and its structural determination via crystallography and spectroscopic techniques have been documented, providing a foundation for further chemical synthesis and analysis (James E. Johnson et al., 2006).

Intramolecular Cyclization

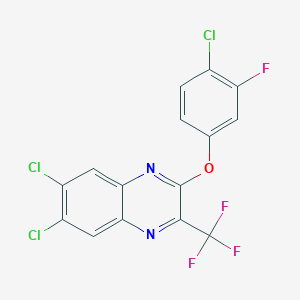

The compound's utility in synthetic chemistry is highlighted by its role in facilitating intramolecular cyclization reactions. A study describes the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines via intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives, demonstrating the compound's versatility in constructing complex heterocyclic systems (A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018).

Electrochemical Reduction

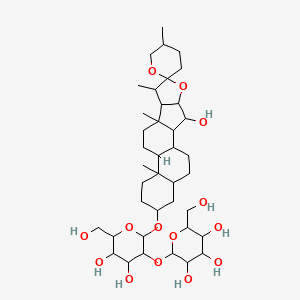

The electrochemical behaviors of this compound derivatives have been explored in studies focusing on the reduction of related compounds. For example, the electrochemical reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate has been examined, yielding insights into potential synthetic pathways and reaction mechanisms (A. Esteves et al., 2003).

Aerobic Dimerization

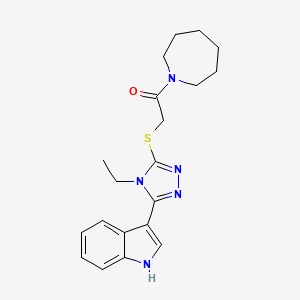

Furthermore, the aerobic dimerization of related compounds, leading to the formation of modifiable photochromic diarylethene precursors, has been reported. This transformation illustrates the potential of this compound derivatives in the development of photoactive materials with tunable properties (A. Lvov et al., 2017).

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDGLSITMUIHU-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC(=C(C=C1)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2765901.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2765904.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)

![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

![N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2765910.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)

![(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)

![N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765916.png)

![(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide](/img/structure/B2765918.png)

![6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2765919.png)